molecular formula C31H47Cl3O2 B11072119 (3beta,8xi,9xi,14xi)-Cholest-5-en-3-yl 3,4,4-trichlorobut-3-enoate

(3beta,8xi,9xi,14xi)-Cholest-5-en-3-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B11072119
M. Wt: 558.1 g/mol
InChI Key: LALVLLURTKMNQI-AUMCUZJESA-N
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Description

The compound (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3,4,4-TRICHLORO-3-BUTENOATE is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a 3,4,4-trichloro-3-butenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions. The introduction of the 3,4,4-trichloro-3-butenoate group is usually done via esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3,4,4-TRICHLORO-3-BUTENOATE
  • (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3,4,4-TRICHLORO-3-BUTENOATE

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopenta[a]phenanthrene core and the 3,4,4-trichloro-3-butenoate ester group. These features confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C31H47Cl3O2

Molecular Weight

558.1 g/mol

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C31H47Cl3O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(36-28(35)18-27(32)29(33)34)13-15-30(21,4)26(23)14-16-31(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23?,24-,25?,26?,30+,31-/m1/s1

InChI Key

LALVLLURTKMNQI-AUMCUZJESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C

Origin of Product

United States

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